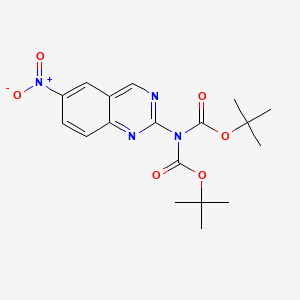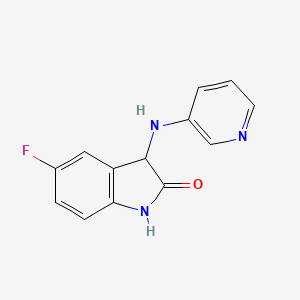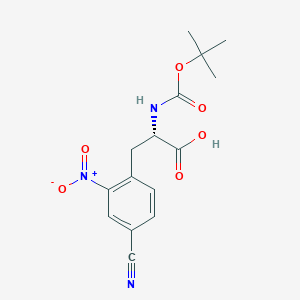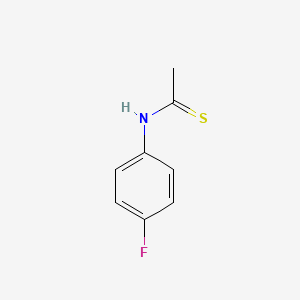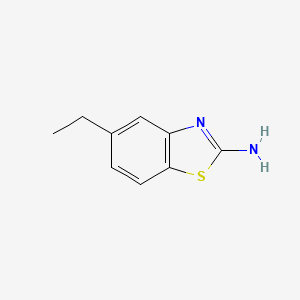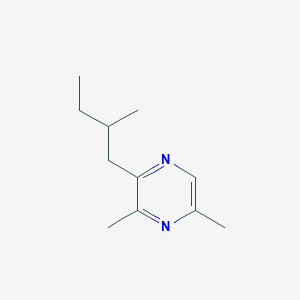
3,5-Dimethyl-2-(2-methylbutyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2-(2-methylbutyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound is known for its distinctive aroma and is often found in various natural sources, including plants and insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(2-methylbutyl)pyrazine typically involves the condensation of appropriate aldehydes or ketones with diamines. One common method includes the reaction of 2-methylbutylamine with 2,3-butanedione under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are commonly used to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-2-(2-methylbutyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include pyrazine oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2-(2-methylbutyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-2-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. In insects, it binds to olfactory receptors, triggering a cascade of signaling events that result in behavioral responses such as alarm or attraction . In medicinal applications, the compound’s effects are mediated through its interaction with cellular targets, leading to antibacterial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-3-(2-methylbutyl)pyrazine
- 2,3-Dimethyl-5-(2-methylbutyl)pyrazine
- 3-Ethyl-2,5-dimethylpyrazine
Uniqueness
3,5-Dimethyl-2-(2-methylbutyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its role as an alarm pheromone in insects and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Número CAS |
56617-70-0 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-8(2)6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3 |
Clave InChI |
QCYKDMGIICAOSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1=NC=C(N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


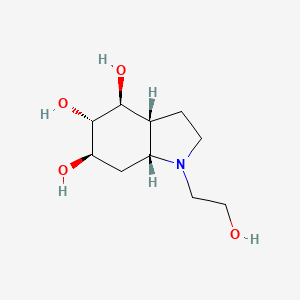
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
![[(2R,3R,4R,5R)-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13103809.png)
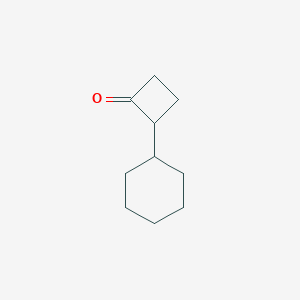

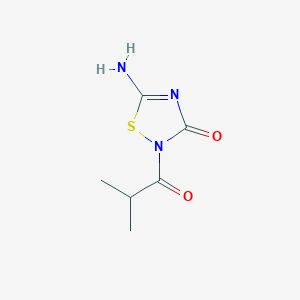
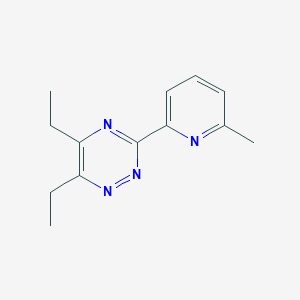
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)
